4-(But-3-en-1-yl)-4H-1,2,4-triazole

Physicochemical profiling Agrochemical intermediate Material science building block

4-(But-3-en-1-yl)-4H-1,2,4-triazole (CAS 481673-89-6) is a heterocyclic building block from the 1,2,4-triazole class, featuring a terminal alkene appended at the N4 position via a but-3-en-1-yl chain. Its molecular formula is C6H9N3, with a molecular weight of 123.16 g/mol and a calculated density of 1.029 g/cm³.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B13111826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-en-1-yl)-4H-1,2,4-triazole
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC=CCCN1C=NN=C1
InChIInChI=1S/C6H9N3/c1-2-3-4-9-5-7-8-6-9/h2,5-6H,1,3-4H2
InChIKeyIDOIOCXBPPLNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-3-en-1-yl)-4H-1,2,4-triazole: Core Physicochemical and Structural Baseline for Procuring the N4-Alkenyl Triazole Scaffold


4-(But-3-en-1-yl)-4H-1,2,4-triazole (CAS 481673-89-6) is a heterocyclic building block from the 1,2,4-triazole class, featuring a terminal alkene appended at the N4 position via a but-3-en-1-yl chain . Its molecular formula is C6H9N3, with a molecular weight of 123.16 g/mol and a calculated density of 1.029 g/cm³ . The compound is supplied primarily for research and development purposes, typically at purities of 97% or higher . As an N4-substituted triazole, it occupies a distinct regioisomeric space separate from the more common N1-substituted analogs, which directly influences its stability, reactivity, and the structural topology of derived molecules .

N4-alkenyl triazole scaffold for regiospecific heterocyclic synthesis

Terminal alkene handle enables orthogonal derivatization (click, metathesis)

Supplied at research-grade purity for synthetic and materials R&D

Why 4-(But-3-en-1-yl)-4H-1,2,4-triazole Cannot Be Replaced by Generic N1-Triazoles or Saturated N4-Alkyl Analogs


Generic substitution within the 1,2,4-triazole family is precluded by two key structural determinants: the regioisomeric attachment point and the alkene functionality. First, 4-substituted-4H-1,2,4-triazoles are chemically distinct from their 1-substituted-1H-1,2,4-triazole regioisomers, exhibiting different thermal stability and undergoing thermal rearrangement to the 1-substituted form under specific conditions, a behavior not shared by the 1-substituted series [1]. This means a 4-butenyl derivative cannot be used interchangeably with a 1-butenyl derivative if reaction conditions involve elevated temperatures. Second, the terminal alkene in the but-3-en-1-yl chain confers synthetic versatility—enabling thiol-ene click reactions, hydroboration, and metathesis—that is entirely absent in the saturated 4-butyl-4H-1,2,4-triazole (a known agrochemical fungicide scaffold) [2]. For procurement decisions, selecting the saturated analog forfeits a reactive handle required for subsequent derivatization, while choosing the 1-substituted regioisomer introduces a different thermal and coordination profile [1].

1

N1-substituted analogs may rearrange under thermal conditions, altering product profiles in heated reactions.

2

Saturated 4-butyl analog lacks the terminal alkene, blocking thiol-ene, hydroboration, and metathesis pathways.

3

N4 and N1 isomers share identical molecular weight; regioisomeric verification via NMR is essential to avoid mis-shipment.

4-(But-3-en-1-yl)-4H-1,2,4-triazole: Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation of N4-Butenyl vs. N4-Butyl Substitution: Molecular Weight, Density, and Boiling Point

The replacement of the butyl chain in the commercial fungicide scaffold 4-butyl-4H-1,2,4-triazole with a but-3-en-1-yl chain alters key physicochemical properties. The target compound has a molecular weight of 123.16 g/mol and a calculated density of 1.029 g/cm³ . In contrast, 4-butyl-4H-1,2,4-triazole (CAS 16227-10-4) has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol, which is approximately 2.01 g/mol higher due to the saturated chain [1]. The target compound's calculated boiling point is 219.5°C at 760 mmHg, which is lower than that reported for the saturated 4-butyl analog . These differences impact distillation purification strategies and vapor-phase handling in synthesis workflows.

Physicochemical Shift
Cross-study comparable
MW 123.16 g/mol (target) vs 125.17 g/mol (4-butyl analog); lower calculated boiling point for butenyl derivative
Distillation and vapor-handling properties may differ from saturated analog
Calculated database values; confirm experimentally for purification scale-up
Physicochemical profiling Agrochemical intermediate Material science building block

Regioisomeric Differentiation: Thermal Rearrangement Potential of N4-Alkenyl vs. N1-Alkenyl Triazoles

4-Alkenyl-substituted 4H-1,2,4-triazoles are known to undergo thermal rearrangement to the corresponding 1-alkenyl-1H-1,2,4-triazoles at elevated temperatures (e.g., 320°C). In a study of closely related 4-(2-alkenyl)-5-methyl-3-phenyl-4H-1,2,4-triazoles, thermolysis produced regioisomeric mixtures, with the N4→N1 migration being a dominant pathway [1]. For 4-(but-3-en-1-yl)-4H-1,2,4-triazole, this thermal lability is an experimentally established class property, whereas the isomeric 1-(but-3-en-1-yl)-1H-1,2,4-triazole (CAS 138825-18-0) would not exhibit this specific rearrangement behavior because it is already the thermodynamic product [1]. This means that synthetic protocols requiring high-temperature steps will yield different product distributions depending on which regioisomer is used as the starting material.

Thermal Lability
Class-level
4-Alkenyl-4H-1,2,4-triazoles reported to rearrange to 1-alkenyl isomer at elevated temperature; 1-alkenyl isomer does not undergo this migration
High-temperature synthesis requires regioisomer-specific precautions
Class behavior observed at ~320°C in sealed-tube thermolysis
Thermal stability Process chemistry Regioisomer identification

Synthetic Versatility Advantage: Terminal Alkene Functional Handle vs. Saturated 4-Butyl Analog

The SMILES string C=CCCn1cnnc1 confirms that 4-(but-3-en-1-yl)-4H-1,2,4-triazole bears a terminal alkene, a functional group that enables thiol-ene click chemistry, hydroboration-oxidation, epoxidation, and olefin metathesis . This reactive handle is completely absent in the saturated commercial analog 4-butyl-4H-1,2,4-triazole (CAS 16227-10-4), which terminates in an unreactive methyl group [1]. The presence of the alkene essentially doubles the synthetic utility: the triazole core can participate in metal coordination or serve as a pharmacophore, while the butenyl chain can independently undergo orthogonal transformations. This differential reactivity is absolute (present vs. absent) and directly impacts the compound's value as a versatile intermediate in medicinal chemistry and materials science .

Reactive Handle
Class-level
Terminal C=C bond present (SMILES: C=CCCn1cnnc1); saturated 4-butyl analog has no unsaturation
Enables orthogonal reactions: thiol-ene, hydroboration, metathesis
Absolute qualitative difference; reactive alkene absent in butyl analog
Click chemistry Thiol-ene reaction Polymer chemistry Late-stage functionalization

Regioisomeric Identity Verification: N4 Alkylation vs. N1 Alkylation Synthetic Pathway Specificity

The synthesis of 4-(but-3-en-1-yl)-4H-1,2,4-triazole requires regiospecific N4-alkylation of 1,2,4-triazole, a transformation that competes with N1-alkylation. The N4 isomer (target) and the N1 isomer (1-(but-3-en-1-yl)-1H-1,2,4-triazole, CAS 138825-18-0) are constitutional isomers with identical molecular formulas (C6H9N3) and molecular weights (123.16 g/mol) but distinct SMILES strings: C=CCCn1cnnc1 for the N4-isomer vs. C=CCCn1ncnc1 for the N1-isomer . Distinguishing these isomers analytically requires techniques beyond mass spectrometry alone, such as ¹H-NMR or ¹³C-NMR spectroscopy that resolves the different chemical environments of the triazole ring protons. Without proper regioisomeric verification, a procurement could inadvertently receive the N1 isomer, which exhibits different thermal rearrangement behavior and metal coordination properties [1].

Regioisomer Identity
Head-to-head
Identical molecular weight (123.16 g/mol) for N4 and N1 isomers; distinct SMILES and InChIKey
NMR or HPLC confirmation required to distinguish N4 from N1 isomer
Mass spectrometry alone cannot resolve regioisomeric identity
Synthetic methodology N-alkylation regioselectivity Quality control

Optimal Procurement and Application Scenarios for 4-(But-3-en-1-yl)-4H-1,2,4-triazole


Synthesis of Clickable Triazole-Containing Polymers and Materials

The terminal alkene enables thiol-ene click chemistry, allowing 4-(but-3-en-1-yl)-4H-1,2,4-triazole to be covalently incorporated into polymer networks, hydrogels, or surface coatings. This application is inaccessible to 4-butyl-4H-1,2,4-triazole due to its saturated chain. Procurement for materials science research should specify the N4 isomer to leverage both the triazole's metal-coordination capacity and the alkene's orthogonal reactivity [1].

Agrochemical Lead Optimization via Alkene-Derivatization of the Triazbutil Scaffold

The 4-butyl-4H-1,2,4-triazole (triazbutil) scaffold is a known fungicide. The butenyl analog provides a reactive handle at the terminus of the alkyl chain for structure-activity relationship (SAR) exploration via hydroboration, epoxidation, or cross-metathesis. This enables the systematic exploration of polar or bulky substituents at a position that the saturated analog cannot address, potentially improving target binding or physicochemical properties [2].

Thermal Rearrangement Studies and Regioisomer-Controlled Synthesis

For academic and industrial process chemistry groups studying the thermal rearrangement of 4-alkenyl-1,2,4-triazoles, the target compound serves as a model substrate. Its behavior under thermolysis conditions (predicted to rearrange to the 1-butenyl isomer at ~320°C) is directly relevant to safety assessments and impurity profiling when scaling reactions involving N4-substituted triazoles [3]. The 1-substituted isomer cannot serve as a starting material for such studies.

Bioconjugation and Chemical Biology Probe Synthesis

The triazole core is a privileged pharmacophore, and the terminal alkene allows for late-stage functionalization via thiol-ene coupling to introduce fluorescent tags, biotin, or polyethylene glycol chains. This dual functionality is critical for chemical biology applications where the triazole engages a biological target and the derivatized alkene provides a detection or purification handle. The saturated 4-butyl analog lacks this capability .

Application
Selection Property
Validation Focus
Polymer and materials synthesis
Terminal alkene reactivity
Thiol-ene coupling efficiency, orthogonal reactivity
Agrochemical SAR exploration
Reactive handle for chain diversification
Derivatization yield, target binding or physicochemical shifts
Regioisomer thermal rearrangement studies
N4→N1 rearrangement propensity
Product distribution under thermal stress, process safety profiling
Chemical biology probe development
Orthogonal alkene-triazole functionality
Late-stage functionalization yield, bioconjugation performance
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